

PF-6274484: Reconstitution & Key Data

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Compound Focus: PF-6274484

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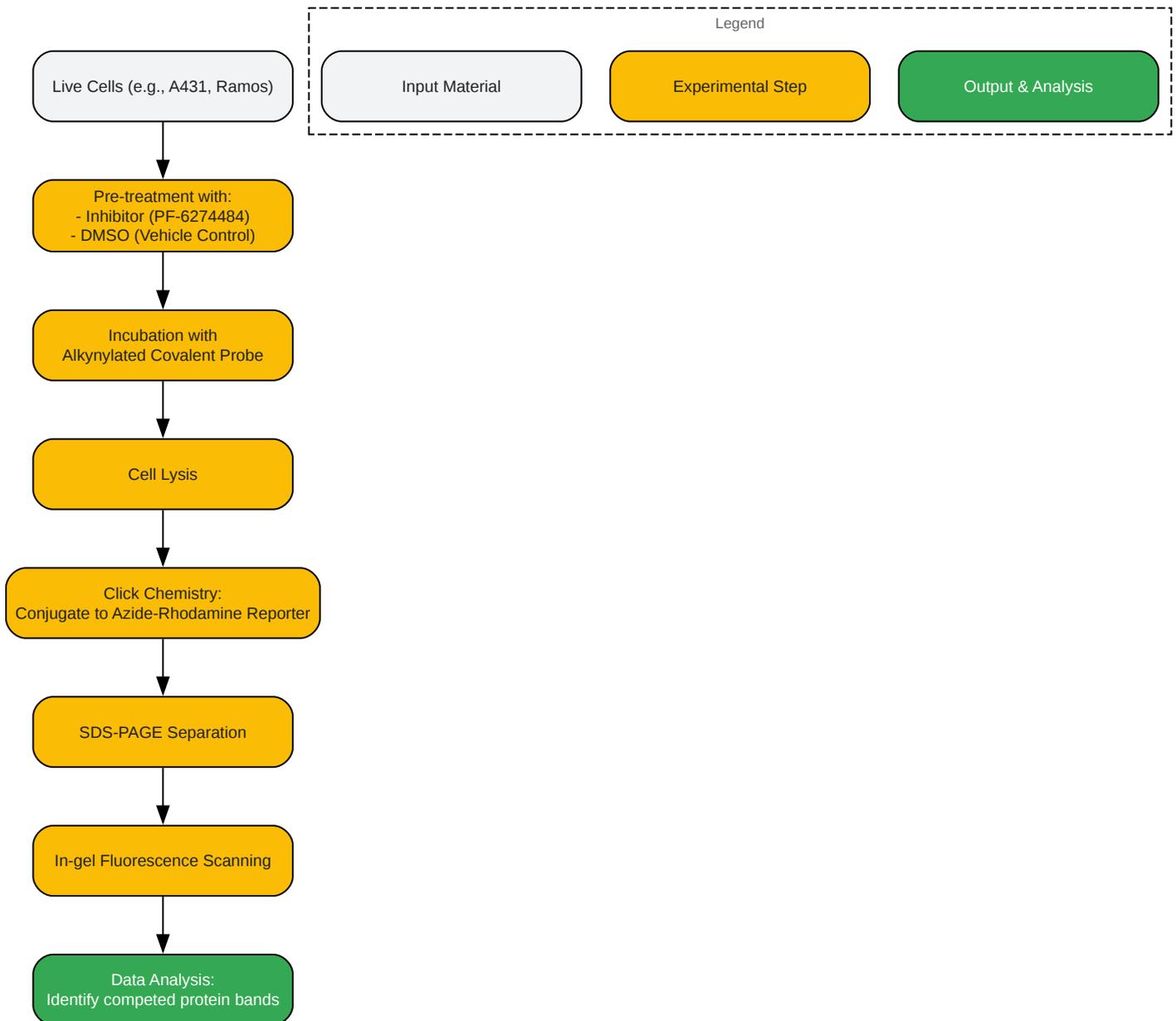
PF-6274484 is a potent, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including both wild-type and mutant (L858R/T790M) forms [1]. The table below summarizes the essential information for reconstituting the compound and its primary biological activities.

Parameter	Details
Recommended Solvent	DMSO [1]
Stock Concentration	10 mM (example: 1 mL in DMSO) [1]
Solubility in DMSO	25 mg/mL (67.06 mM) [1]
Molecular Weight	372.78 g/mol [1]
CAS Number	1035638-91-5 [1]
Primary Target	EGFR (Epidermal Growth Factor Receptor) [1]
Key Activity (EGFR WT)	Ki = 0.18 nM [1]
Key Activity (EGFR L858R/T790M)	Ki = 0.14 nM [1]

Experimental Protocol: Profiling Selectivity via Competitive ABPP

Understanding the proteome-wide selectivity of covalent inhibitors like **PF-6274484** is crucial. Activity-Based Protein Profiling (ABPP) coupled with quantitative mass spectrometry is a powerful method for this purpose [2] [3]. The following workflow, derived from studies involving **PF-6274484**, details the competitive ABPP procedure for identifying specific on-target and off-target interactions in a cellular context [3].

Competitive ABPP Workflow for Target Identification



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Procedure:

- **Cell Culture and Pre-treatment:** Grow appropriate cancer cell lines (e.g., A431 for high EGFR expression) and treat them in two parallel conditions [3]:
 - **Experimental Group:** Pre-treat cells with **PF-6274484** (e.g., 10 μ M for 30 minutes) to block specific binding sites [3].
 - **Control Group:** Pre-treat cells with a equivalent volume of DMSO vehicle [3].
- **Probe Incubation:** After pre-treatment, incubate both groups with a broad-spectrum, alkynylated covalent probe (e.g., the alkynylated variant of **PF-6274484** itself or a general cysteine-reactive probe) across a range of concentrations (e.g., 0.001-10 μ M for 1 hour). This probe will label reactive cysteines in the proteome that were not blocked during pre-treatment [3].
- **Cell Lysis:** Lyse the cells to extract the total proteome [3].
- **Click Chemistry Conjugation:** React the lysates with an azide-rhodamine reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC, or "click chemistry"). This step covalently attaches the fluorescent tag to the probe-labeled proteins [3].
- **Separation and Visualization:** Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner [3].
- **Data Analysis:** Identify specific protein targets of **PF-6274484** by looking for protein bands whose fluorescence intensity is significantly reduced in the **PF-6274484** pre-treated sample compared to the DMSO control. These "competed" bands represent proteins that the inhibitor binds to specifically [3].

Insights from PF-6274484 Profiling Studies

Application of the ABPP protocol and related chemoproteomic methods has provided critical insights into the behavior of covalent inhibitors like **PF-6274484**.

Finding	Experimental Basis	Significance
Confirmed High Potency for EGFR	Gel-based ABPP showed concentration-dependent, inhibitor-competed labeling of ~150 kDa protein (EGFR) in A431 cells [3].	Validates PF-6274484's primary mechanism of action and high affinity for its intended target.
Revealed Limited	ABPP-SILAC MS identified numerous off-targets beyond the kinome when	Highlights the importance of profiling across the proteome and using inhibitors

Finding	Experimental Basis	Significance
Selectivity Windows	inhibitor concentration exceeded a threshold [3].	at selective concentrations to avoid off-target effects.
Identified Specific Off-Targets	MS analysis categorized off-targets into specific (inhibitor-competed) and non-specific proteins [3].	Informs on potential sources of toxicity or unexpected biological outcomes in experiments.

Critical Considerations for Researchers

- **DMSO Handling:** Use newly opened, anhydrous DMSO for reconstitution to prevent water absorption, which can affect solubility and compound stability [1].
- **Stock Solution Storage:** For long-term storage, aliquot the stock solution and keep it at -80°C, where it is stable for up to 6 months. Avoid repeated freeze-thaw cycles [1].
- **Selectivity is Concentration-Dependent:** The selectivity of covalent inhibitors is not absolute. The ABPP data for **PF-6274484** underscores that **off-target reactivity increases with concentration** [3]. Therefore, it is critical to use the lowest effective concentration in cellular experiments and to empirically determine a selective window for your specific model system.
- **Orthogonal Validation:** MS-based inferences from ABPP experiments should be confirmed with orthogonal methods, such as mutagenesis of the key covalent-binding cysteine residue [2].

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References

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2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
3. A roadmap to evaluate the proteome-wide selectivity of ... [pmc.ncbi.nlm.nih.gov]

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